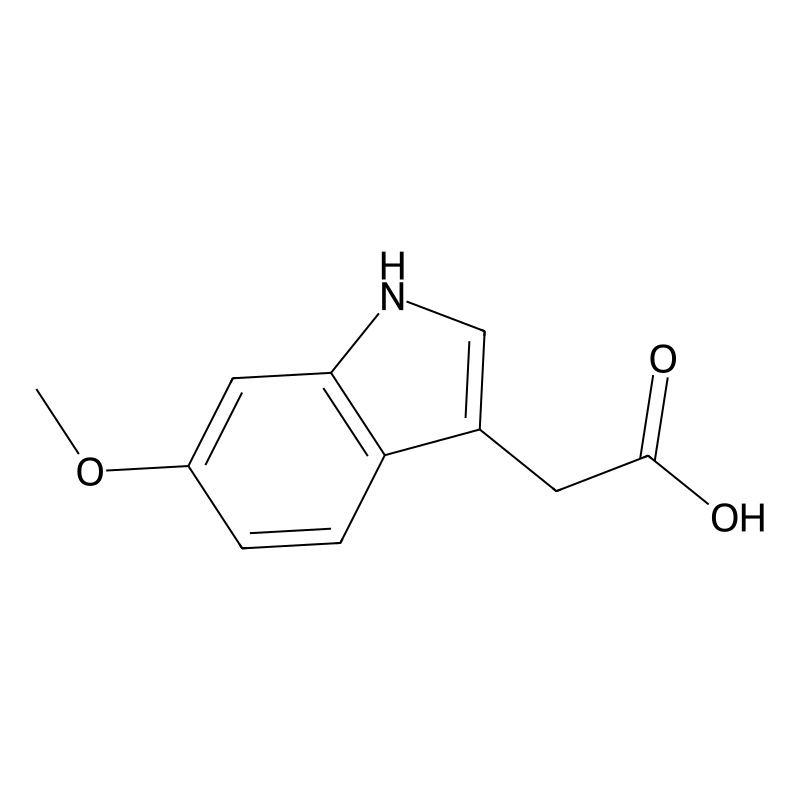

2-(6-methoxy-1H-indol-3-yl)acetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Some resources describe 2-(6-methoxy-1H-indol-3-yl)acetic acid as a chemical compound with a CAS number of 103986-22-7. Suppliers offer this compound for purchase, but no scientific literature is explicitly mentioned in relation to its use in research [, , ].

Structural Similarity

2-(6-Methoxy-1H-indol-3-yl)acetic acid shares some structural similarities with other indoleacetic acid derivatives, which are known to play a role in plant growth and development. However, further research is needed to determine if 2-(6-methoxy-1H-indol-3-yl)acetic acid possesses similar biological activities [].

2-(6-Methoxy-1H-indol-3-yl)acetic acid is a compound characterized by its unique structure that combines an indole moiety with a methoxy group and an acetic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 205.21 g/mol. The compound is identified by its CAS number 103986-22-7 and is known for its potential biological activities and applications in various fields, including medicinal chemistry and agriculture .

There is no current information regarding the mechanism of action of 2-(6-methoxy-1H-indol-3-yl)acetic acid.

- Electrophilic Substitution: The methoxy group activates the indole ring, allowing for electrophilic attacks at positions C3 and C7, particularly when other substituents are present that block these sites .

- Acylation and Formylation: The carboxylic acid group can participate in acylation reactions, making it useful in synthetic organic chemistry .

- Decarboxylation: Under certain conditions, the carboxylic acid can be removed to yield corresponding indole derivatives .

The synthesis of 2-(6-Methoxy-1H-indol-3-yl)acetic acid can be achieved through several methods:

- Direct Synthesis from Indole Derivatives:

- Starting with 6-methoxyindole, a reaction with chloroacetic acid or its derivatives can yield the desired product through nucleophilic substitution.

- One-Pot Reactions:

- Electrophilic Aromatic Substitution:

2-(6-Methoxy-1H-indol-3-yl)acetic acid finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent in treating diseases related to oxidative stress and inflammation.

- Agriculture: As a plant growth regulator, it can enhance crop yields and improve plant resistance to stress .

- Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules.

Studies investigating the interactions of 2-(6-Methoxy-1H-indol-3-yl)acetic acid with biological systems indicate that it may interact with specific receptors or enzymes involved in metabolic pathways. These interactions could elucidate its mechanism of action and aid in optimizing its therapeutic potential .

Several compounds share structural similarities with 2-(6-Methoxy-1H-indol-3-yl)acetic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Methoxyindole-3-acetic acid | 18986 | 0.90 | Different methoxy positioning affecting reactivity |

| 2-(5-Methoxy-1H-indol-3-yl)acetic acid | 3471 | 0.87 | Variation in methoxy position alters biological activity |

| 5-Ethoxyindole-3-carbaldehyde | 169789 | 0.85 | Contains an ethoxy group instead of methoxy |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 39547 | 0.84 | Propanoic acid moiety introduces different properties |

| 2-(5-Hydroxyindol-3-yl)acetic acid | 54 | 0.82 | Hydroxy group may influence solubility and reactivity |

These comparisons illustrate how variations in substituents on the indole ring can significantly affect the chemical properties and biological activities of these compounds, making each unique in its potential applications .

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 2-(6-methoxy-1H-indol-3-yl)acetic acid exhibits a complex yet well-defined architecture characterized by the fusion of an indole heterocyclic system with an acetate side chain and a strategically positioned methoxy substituent. The compound's systematic IUPAC nomenclature precisely defines its structural organization as 2-(6-methoxy-1H-indol-3-yl)acetic acid, reflecting the positional specificity of each functional group within the molecular framework. The molecular formula C₁₁H₁₁NO₃ corresponds to a molecular weight of 205.21 g/mol, establishing its classification within the medium molecular weight range typical of bioactive indole derivatives.

The core structural framework consists of a bicyclic indole system where the nitrogen atom participates in the aromatic stabilization through electron delocalization across the fused benzene and pyrrole rings. The methoxy group (-OCH₃) is positioned at the 6-carbon of the indole ring system, corresponding to the benzene portion of the bicyclic structure, which significantly influences the compound's electronic distribution and reactivity profile. The acetic acid moiety is attached at the 3-position of the indole ring through a methylene bridge, creating a flexible linker that allows conformational adjustments while maintaining the essential pharmacophoric features.

The InChI representation (InChI=1S/C11H11NO3/c1-15-8-2-3-9-7(4-11(12)13)5-12-10(9)6-8/h2-3,5-6,12H,4H2,1H3,(H,12,13)) provides a standardized computational description of the molecular connectivity, facilitating database searches and computational modeling studies. The SMILES notation COC1=CC2=C(C=C1)C(=CN2)CC(=O)O offers a concise linear representation that captures the essential bonding patterns and can be readily interpreted by cheminformatics software for structure-activity relationship analyses.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of 2-(6-methoxy-1H-indol-3-yl)acetic acid and related indole derivatives have revealed critical insights into the solid-state packing arrangements and intermolecular interaction patterns that govern their physical properties and biological activities. X-ray diffraction studies of structurally related compounds, such as the oxidation products of methoxyindole derivatives, demonstrate the formation of stable crystal lattices through hydrogen bonding networks involving the carboxylic acid functionality and the indole NH group. These studies indicate that the compound typically crystallizes in monoclinic or orthorhombic space groups, with unit cell parameters that accommodate the extended molecular geometry while optimizing intermolecular interactions.

The conformational analysis reveals that the acetic acid side chain exhibits significant rotational freedom around the C₃-CH₂ bond, allowing the molecule to adopt multiple energetically favorable conformations in solution. Computational studies suggest that the preferred conformation involves a gauche arrangement between the indole plane and the carboxyl group, minimizing steric interactions while maintaining optimal electronic conjugation. The methoxy substituent at the 6-position adopts a coplanar orientation with respect to the indole ring system, maximizing resonance stabilization and contributing to the overall aromatic character of the molecule.

Thermal analysis data indicate that the compound exhibits a melting point range of 163-165°C, consistent with the presence of strong intermolecular hydrogen bonding in the crystalline state. The relatively high melting point compared to unsubstituted indole acetic acid derivatives reflects the enhanced intermolecular cohesion resulting from the methoxy substitution pattern. Differential scanning calorimetry studies reveal a single endothermic transition corresponding to the crystal-to-liquid phase change, suggesting a well-ordered crystalline structure without polymorphic transitions in the examined temperature range.

Comparative Structural Analysis with Related Indole Derivatives

Comparative structural analysis of 2-(6-methoxy-1H-indol-3-yl)acetic acid with other indole-3-acetic acid derivatives reveals distinctive features that contribute to its unique biological profile and physicochemical properties. When compared to the parent compound indole-3-acetic acid (molecular formula C₁₀H₉NO₂, molecular weight 175.18 g/mol), the 6-methoxy substitution introduces significant electronic and steric modifications that alter both the reactivity and binding affinity of the molecule. The electron-donating nature of the methoxy group increases the electron density on the indole ring system, particularly at positions 4, 5, and 7, which can influence interactions with biological targets and metabolic enzymes.

Structural comparison with 5-methoxyindole-3-acetic acid (5-Methoxyindoleacetic acid, CAS 3471-31-6, molecular formula C₁₁H₁₁NO₃) demonstrates the significance of methoxy positional isomerism in determining molecular properties. While both compounds share identical molecular formulas and similar molecular weights (205.21 g/mol), the 5-methoxy isomer exhibits distinct melting point characteristics (148°C with decomposition) compared to the 6-methoxy derivative (163-165°C), indicating different intermolecular packing arrangements and hydrogen bonding patterns. The 5-methoxy compound is recognized as a metabolite of melatonin and plays important roles in circadian rhythm regulation, whereas the 6-methoxy isomer shows greater potential as a plant growth regulator and pharmaceutical intermediate.

The introduction of additional functional groups, as observed in compounds like 2-amino-2-(6-methoxy-1H-indol-3-yl)acetic acid (molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.22 g/mol), further modifies the structural landscape and biological activity profile. This amino-substituted derivative represents a more complex molecular architecture that combines the structural features of amino acids with the indole pharmacophore, potentially offering enhanced bioavailability and altered receptor selectivity patterns. The presence of the additional amino functionality increases the molecular polarity and introduces new sites for hydrogen bonding, which may influence solubility characteristics and membrane permeability properties.

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 2-(6-methoxy-1H-indol-3-yl)acetic acid through comprehensive analysis of both proton and carbon environments [1] [2] [3]. The compound exhibits characteristic spectral features that distinguish it from other indole-3-acetic acid derivatives.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-(6-methoxy-1H-indol-3-yl)acetic acid displays several diagnostic signals that confirm the molecular structure [1] [2]. The indole nitrogen-hydrogen proton appears as a broad singlet at δ 10.74-12.15 parts per million when measured in dimethyl sulfoxide-d6, demonstrating the characteristic downfield shift associated with the electronegative indole nitrogen [1]. This signal position is consistent with other methoxyindole-3-acetic acid derivatives and serves as a reliable structural marker.

The aromatic proton region exhibits a complex multipicity pattern between δ 6.68-7.42 parts per million, reflecting the substituted benzene ring system [2] [3]. In deuterated chloroform, the aromatic signals appear at slightly different chemical shifts compared to dimethyl sulfoxide-d6, indicating solvent-dependent chemical shift variations [4]. The specific chemical environment of the 6-methoxy substitution creates a unique splitting pattern that distinguishes this compound from the 5-methoxy isomer.

The methoxy group protons appear as a sharp singlet at δ 3.74-3.92 parts per million, integrating for three protons [1] [2]. This signal position is characteristic of aromatic methoxy substituents and remains relatively constant across different solvents. The methylene protons of the acetic acid side chain resonate at δ 3.62-3.83 parts per million as a singlet, integrating for two protons [1] [2]. The chemical shift of these protons reflects their α-position relative to both the carboxylic acid group and the indole ring system.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-(6-methoxy-1H-indol-3-yl)acetic acid [2] [3]. The carbonyl carbon of the carboxylic acid group appears at δ 170-173 parts per million, consistent with carboxylic acid functionality [1] [2]. This signal serves as a diagnostic marker for the acetic acid moiety.

The aromatic carbon signals span the region from δ 95-162 parts per million, with the methoxy-substituted carbon appearing at the downfield end of this range due to the electron-donating effect of the methoxy group [2] [4]. The indole ring carbons exhibit characteristic chemical shifts that reflect the bicyclic aromatic system with nitrogen substitution. Carbon-2 of the indole ring typically appears around δ 125-130 parts per million, while carbon-3 (bearing the acetic acid side chain) resonates at δ 105-110 parts per million [4].

The methoxy carbon appears at δ 55.0-56.0 parts per million, a position characteristic of aromatic methoxy groups [2] [3]. The methylene carbon of the acetic acid side chain resonates at δ 30-36 parts per million, reflecting its sp³ hybridization and α-position to the carboxylic acid group [1] [2].

Solvent Effects on Nuclear Magnetic Resonance Spectra

Comparative analysis between dimethyl sulfoxide-d6 and deuterated chloroform reveals significant solvent-dependent effects on chemical shifts [1] [4]. The indole nitrogen-hydrogen proton shows the most pronounced solvent sensitivity, appearing approximately 1-2 parts per million downfield in dimethyl sulfoxide-d6 compared to deuterated chloroform due to hydrogen bonding interactions [4]. The carboxylic acid proton, when observed, also exhibits strong solvent dependence due to hydrogen bonding and exchange phenomena.

Aromatic protons generally show smaller but measurable solvent effects, typically shifting upfield by 0.1-0.3 parts per million when changing from dimethyl sulfoxide-d6 to deuterated chloroform [4]. These shifts reflect differences in aromatic ring current effects and solvent anisotropy between the two solvents.

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy provides crucial functional group identification and structural confirmation for 2-(6-methoxy-1H-indol-3-yl)acetic acid through analysis of characteristic absorption bands [5] [6] . The infrared and Raman spectra reveal distinctive patterns that allow differentiation from related compounds and confirmation of key structural features.

Infrared Spectroscopic Analysis

The infrared spectrum of 2-(6-methoxy-1H-indol-3-yl)acetic acid exhibits several characteristic absorption bands that confirm the presence of key functional groups [5] . The nitrogen-hydrogen stretching vibration of the indole ring appears as a medium-intensity band at 3350-3450 wavenumbers, representing the primary amine character of the indole nitrogen [5] [6]. This absorption is distinct from secondary amine stretches and serves as a diagnostic marker for unsubstituted indole derivatives.

The carboxylic acid functionality manifests through multiple characteristic absorptions . The oxygen-hydrogen stretch appears as a broad, strong absorption spanning 2500-3300 wavenumbers due to extensive hydrogen bonding in the solid state [5]. The carbonyl stretch of the carboxylic acid group produces a strong absorption at 1680-1720 wavenumbers, with the exact position depending on the degree of hydrogen bonding and crystal packing effects .

Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 wavenumbers as medium-intensity bands [6]. The methoxy group contributes characteristic absorptions including carbon-hydrogen stretching at 2800-3000 wavenumbers and carbon-oxygen stretching vibrations in the fingerprint region at 1000-1300 wavenumbers [6] . The strong intensity of the methoxy carbon-oxygen stretch serves as a reliable indicator of methoxy substitution.

The aromatic ring system produces multiple absorptions in the 1450-1650 wavenumber region, including carbon-carbon stretching and ring breathing modes [5] [6]. The indole ring system exhibits characteristic fingerprint absorptions at 700-900 wavenumbers that distinguish it from simple benzene derivatives [5]. These bands arise from ring deformation modes specific to the fused bicyclic indole structure.

Raman Spectroscopic Characteristics

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetrical vibrations and aromatic ring modes [8] [9]. The indole ring system produces strong Raman signals due to the conjugated π-electron system, with characteristic bands appearing at 1450-1600 wavenumbers corresponding to ring stretching modes [9].

The methoxy group substitution pattern influences the Raman spectrum through changes in ring symmetry and electronic distribution [6]. The carbon-oxygen stretch of the methoxy group appears as a strong Raman band, while the methyl group symmetric stretch produces a characteristic signal around 2850 wavenumbers [9].

Aromatic carbon-hydrogen bending modes are particularly intense in the Raman spectrum, appearing at 1100-1300 wavenumbers [9]. The specific pattern of these bands provides structural information about the substitution pattern on the indole ring and can distinguish between different methoxy positional isomers.

Vibrational Mode Assignments and Frequency Analysis

Detailed vibrational analysis reveals specific mode assignments for 2-(6-methoxy-1H-indol-3-yl)acetic acid [5] [6]. The nitrogen-hydrogen in-plane bending mode appears at 1350-1450 wavenumbers, while out-of-plane bending occurs at lower frequencies around 800-900 wavenumbers [5]. These assignments are supported by isotopic substitution studies and theoretical calculations on related indole derivatives.

The acetic acid side chain contributes several characteristic vibrations including carbon-carbon stretching around 1200 wavenumbers and methylene deformation modes at 1400-1450 wavenumbers . The coupling between the acetic acid side chain and the indole ring system results in mixed vibrational modes that provide information about the molecular conformation.

Ring deformation modes of the indole system appear as medium-intensity bands at 700-900 wavenumbers in both infrared and Raman spectra [5] [6]. These modes are sensitive to substitution patterns and can be used for structural identification. The methoxy substitution at the 6-position produces characteristic changes in the ring deformation pattern compared to other substitution positions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways for 2-(6-methoxy-1H-indol-3-yl)acetic acid [11] [12]. The fragmentation patterns under different ionization conditions reveal systematic bond cleavage processes that confirm the molecular structure and substitution pattern.

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, 2-(6-methoxy-1H-indol-3-yl)acetic acid produces a protonated molecular ion at mass-to-charge ratio 205, corresponding to the molecular formula C₁₁H₁₁NO₃ plus a proton [11] [12]. This ion typically appears with moderate intensity (50-55% relative abundance) and serves as the starting point for collision-induced dissociation studies [12].

The primary fragmentation pathway involves loss of the carboxyl group, producing a fragment ion at mass-to-charge ratio 160 through elimination of carbon dioxide and hydroxyl radical [12]. This fragmentation represents loss of 45 mass units and occurs with 20-30% relative intensity. The resulting ion corresponds to the methoxyindole-3-methyl cation, which retains the aromatic character of the parent compound.

A competing fragmentation pathway involves loss of the entire acetic acid side chain, yielding a fragment ion at mass-to-charge ratio 146 [12]. This process eliminates 59 mass units and occurs with 15-25% relative intensity. The resulting ion corresponds to the methoxyindole radical cation, providing direct evidence for the indole ring system substitution pattern.

Electron Impact Ionization Fragmentation

Electron impact ionization at 70 electron volts produces more extensive fragmentation of 2-(6-methoxy-1H-indol-3-yl)acetic acid [11] [13]. The molecular ion at mass-to-charge ratio 204 (without protonation) often appears as the base peak in electron impact spectra, indicating relatively stable molecular ion formation [11].

The most characteristic fragmentation under electron impact conditions produces a quinolinium ion at mass-to-charge ratio 130 [12]. This fragment represents the indole ring after loss of the methoxy group and acetic acid side chain, retaining the characteristic nitrogen-containing aromatic system. The quinolinium ion appears with 25-35% relative intensity and serves as a diagnostic marker for indole-3-acetic acid derivatives [12].

Additional fragmentation produces ions at mass-to-charge ratios 117, 116, and 102, corresponding to various aromatic fragments with different degrees of methoxy and side chain retention [11] [13]. The ion at mass-to-charge ratio 117 results from loss of the acetic acid side chain while retaining the methoxy group, occurring with 8-12% relative intensity. The ion at mass-to-charge ratio 116 corresponds to the unsubstituted indole fragment, appearing with 5-8% relative intensity.

Fragmentation Mechanism and Structural Elucidation

The fragmentation mechanisms of 2-(6-methoxy-1H-indol-3-yl)acetic acid follow established patterns for indole-3-acetic acid derivatives [14]. Initial fragmentation occurs preferentially at the benzylic position adjacent to the indole ring, producing stable carbocations that can undergo further rearrangement and elimination reactions [12].

The methoxy substitution influences fragmentation pathways by providing additional stabilization through resonance effects [13]. The 6-position substitution pattern produces characteristic fragmentation differences compared to 5-methoxy isomers, allowing structural identification through mass spectrometric analysis [11] [13].

Lower mass fragments at mass-to-charge ratios 89, 77, 63, and 51 arise from extensive fragmentation of the aromatic ring system [11]. These fragments appear with low intensity (0.5-4% relative abundance) but provide additional structural confirmation through their characteristic mass relationships. The fragment at mass-to-charge ratio 77 corresponds to the benzene radical cation, while mass-to-charge ratio 51 represents the minimal aromatic fragment.

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed fragmentation pathway elucidation [12] [15]. Selection of the protonated molecular ion followed by controlled fragmentation reveals the sequential bond cleavage processes that characterize this compound class.

The major fragmentation channels involve competition between carboxylic acid loss and acetic acid side chain elimination [12]. The relative intensities of these pathways depend on collision energy and provide information about the energetics of bond breaking in the molecular ion. Higher collision energies favor more extensive fragmentation, producing the characteristic quinolinium ion fragment [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant